N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with a methoxybenzylidene group, a methyl group, and a phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, resulting in antimicrobial activity.
Comparison with Similar Compounds
N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a thienyl group instead of a phenyl group, which may result in different chemical reactivity and biological activity.
N’-(4-Methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: The presence of an additional methoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-18-12-19(28-21(18)25(24-14)16-6-4-3-5-7-16)20(26)23-22-13-15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,23,26) |
InChI Key |
KFYDMXHDMTZQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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